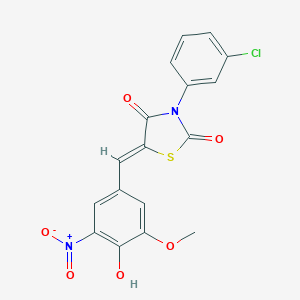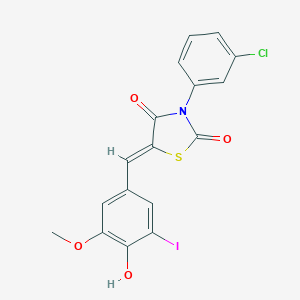![molecular formula C24H34N2O5S B301277 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide, also known as L-167049, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized in 1996 by scientists at Merck Research Laboratories, and has since been studied extensively for its potential therapeutic applications in a variety of diseases.
作用機序
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide inhibits the activity of PKC, a family of serine/threonine kinases that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many types of cancer, and is thought to contribute to the development and progression of the disease. By inhibiting PKC activity, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PKC activity, it has been shown to reduce the expression of several genes involved in cell proliferation and survival, and to induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
実験室実験の利点と制限
One advantage of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective in inhibiting PKC activity in vitro and in vivo, which suggests that it may have potential therapeutic applications. However, one limitation of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is not very selective for PKC isoforms, which may limit its usefulness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide. One area of interest is the development of more selective PKC inhibitors that could be used as therapeutic agents. Another area of interest is the study of the effects of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide on other cellular processes, such as autophagy and inflammation. Finally, the potential use of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide as a tool for studying the role of PKC in disease pathogenesis is an area of ongoing research.
合成法
The synthesis of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline to form 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-4-methylbenzenesulfonamide. This compound is then reacted with N-isopropyl-N-methyl-2-amino-1-propanol to form the final product, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide.
科学的研究の応用
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
特性
製品名 |
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide |
|---|---|
分子式 |
C24H34N2O5S |
分子量 |
462.6 g/mol |
IUPAC名 |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C24H34N2O5S/c1-16(2)24(17(3)4)25-23(27)15-26(19-10-13-21(30-6)22(14-19)31-7)32(28,29)20-11-8-18(5)9-12-20/h8-14,16-17,24H,15H2,1-7H3,(H,25,27) |
InChIキー |
WYLSGWZVDHQRNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)
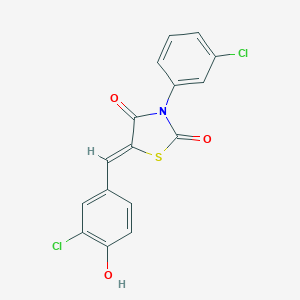
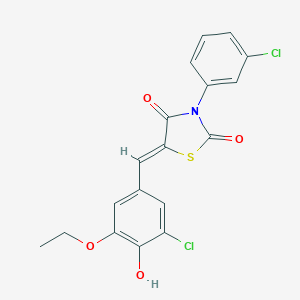
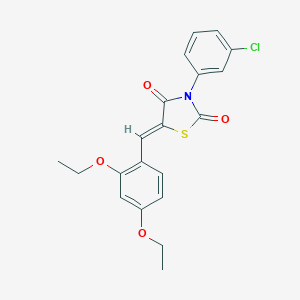
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)


